molecular formula C8H9FN2O2 B3091919 2-Fluoro-4-methoxybenzohydrazide CAS No. 1220508-38-2

2-Fluoro-4-methoxybenzohydrazide

Cat. No.: B3091919
CAS No.: 1220508-38-2
M. Wt: 184.17 g/mol
InChI Key: ARNWAWKYJPFOLV-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxybenzohydrazide is an organic compound with the molecular formula C8H9FN2O2 It is a derivative of benzohydrazide, where the benzene ring is substituted with a fluorine atom at the second position and a methoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methoxybenzohydrazide typically involves the reaction of 2-fluoro-4-methoxybenzoic acid with hydrazine hydrate. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

2-Fluoro-4-methoxybenzoic acid+Hydrazine hydrateThis compound+Water\text{2-Fluoro-4-methoxybenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 2-Fluoro-4-methoxybenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

    Oxidation: Formation of azides or nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

2-Fluoro-4-methoxybenzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

    4-Methoxybenzohydrazide: Lacks the fluorine substitution, which may affect its reactivity and biological activity.

    2-Fluorobenzohydrazide: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.

    4-Fluoro-3-methoxybenzohydrazide: Has a different substitution pattern, which can alter its chemical and biological properties.

Uniqueness: 2-Fluoro-4-methoxybenzohydrazide is unique due to the presence of both fluorine and methoxy groups on the benzene ring. This specific substitution pattern can enhance its reactivity and selectivity in various chemical reactions and biological interactions.

Properties

IUPAC Name

2-fluoro-4-methoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-13-5-2-3-6(7(9)4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNWAWKYJPFOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5.04 g (27.2 mmol) of 2-fluoro-4-methoxybenzoic acid methyl ester in ethanol (50 mL) are added 36.9 mL (408.6 mmol) of hydrazine hydrate. The reaction is stirred at room temperature for 15 h. The mixture is concentrated under reduced pressure and the solid is washed with DCM/heptane (2:1) to give 4.26 g (23.0 mmol) of 2-fluoro-4-methoxybenzoic acid hydrazide. Yield: 85%, ES-MS: m/z [M+H] 185.
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
36.9 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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